2,5,7-Trimethylimidazo[1,2-a]pyridine
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Overview
Description
2,5,7-Trimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which provides a fast, clean, and high-yielding route . Another approach involves the condensation of 2-aminopyridine with aldehydes or alkenes, often in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free protocols to minimize environmental impact. These methods include the use of microwave-assisted organic reactions and solvent-free conditions to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2,5,7-Trimethylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For instance, some derivatives act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . These interactions are mediated through the binding of the compound to specific active sites on the target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it exhibits a unique combination of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,5,7-trimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-4-9(3)12-6-8(2)11-10(12)5-7/h4-6H,1-3H3 |
InChI Key |
BPWALEFEUOWUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)C)C |
Origin of Product |
United States |
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